

No Evidence Found for Site-Specific Labeling with O-Butyl-L-homoserine

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Compound of Interest

Compound Name: *O-Butyl-L-homoserine*

Cat. No.: *B097113*

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A comprehensive review of scientific literature and available data reveals no established method for the site-specific labeling of proteins using **O-Butyl-L-homoserine**. As a result, a direct comparison with alternative labeling techniques, including supporting experimental data and protocols, cannot be provided.

For researchers, scientists, and drug development professionals seeking methods for precise protein modification, the lack of information on an **O-Butyl-L-homoserine**-based technique means that it is not a recognized tool in the field of bioconjugation. Efforts to find data on its site-specificity, performance, or protocols for its use have been unsuccessful.

This guide is unable to present comparative data tables, detailed experimental methodologies, or workflow diagrams for a technique that does not appear in the current body of scientific knowledge. Professionals in the field should instead consider well-established and validated methods for site-specific protein labeling.

Alternative Site-Specific Protein Labeling Strategies

For researchers investigating protein structure and function or developing novel biotherapeutics, a variety of reliable site-specific labeling techniques are available. These methods offer high precision and have been extensively documented in scientific literature. Some of the most common and effective alternatives include:

- **Enzymatic Labeling:** Techniques such as Sortase-mediated ligation, lipoic acid ligase (LplA) labeling, and formylglycine-generating enzyme (FGE) modification allow for the precise

attachment of probes to engineered recognition sequences.

- **Unnatural Amino Acid (UAA) Incorporation:** The genetic encoding of UAAs with bioorthogonal functional groups (e.g., azides, alkynes) enables highly specific chemical modification through "click chemistry" or other selective reactions.
- **Engineered Cysteine Labeling:** Introducing a unique cysteine residue at a specific site on the protein surface allows for targeted modification with thiol-reactive probes.
- **Affinity Tag-Based Labeling:** Methods like HaloTag, SNAP-tag, and CLIP-tag utilize self-labeling protein tags that covalently react with specific ligands, providing a straightforward and highly specific labeling approach.

Researchers are encouraged to explore these and other validated techniques to achieve their specific protein labeling goals. The choice of method will depend on factors such as the protein of interest, the desired label, and the experimental context (in vitro, in cellulo, or in vivo).

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